

Spectroscopic Characterization of 2,5-Dibromopyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-ol

Cat. No.: B1389973

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **2,5-Dibromopyridin-3-ol** (CAS No. 13472-81-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.

Structural Elucidation and the Tautomeric Landscape

A critical aspect of characterizing **2,5-Dibromopyridin-3-ol** is understanding its tautomeric equilibrium. The molecule predominantly exists as its more stable keto tautomer, 3,5-Dibromo-2(1H)-pyridinone. This structural preference is a consequence of the aromatic stabilization gained in the pyridinone ring. Spectroscopic analysis will, therefore, primarily reflect the structure of this pyridinone form.

Caption: Tautomeric equilibrium of **2,5-Dibromopyridin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 3,5-Dibromo-2(1H)-pyridinone, both ^1H and ^{13}C NMR provide unambiguous evidence for its structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.

[Click to download full resolution via product page](#)

Caption: A typical workflow for NMR analysis.

The choice of a deuterated solvent like DMSO-d₆ is crucial as it solubilizes the compound and provides a distinct solvent signal for reference. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of 3,5-Dibromo-2(1H)-pyridinone is characterized by two signals in the aromatic region and a broad signal for the N-H proton. The deshielding effect of the bromine atoms and the pyridinone ring system significantly influences the chemical shifts.[3][4]

Table 1: Predicted ¹H NMR Data for 3,5-Dibromo-2(1H)-pyridinone

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.8 - 8.2	d	~2-3
H-6	7.5 - 7.9	d	~2-3
N-H	11.0 - 13.0	br s	-

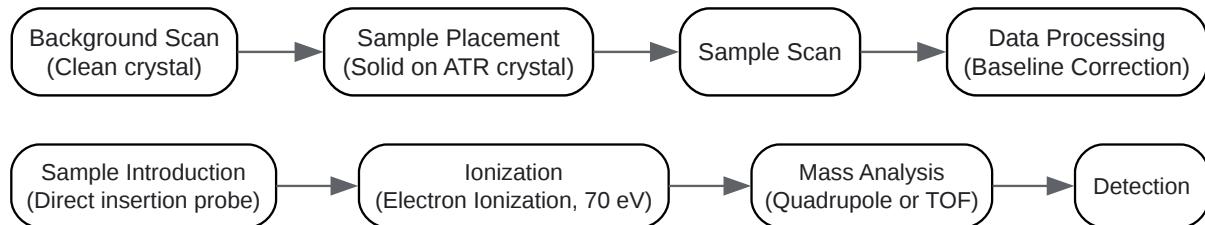
Causality: The protons at the C-4 and C-6 positions appear as doublets due to meta-coupling. The broadness of the N-H signal is a result of quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum provides a clear picture of the carbon framework. Five distinct signals are expected, with the carbonyl carbon being the most downfield.

Table 2: Predicted ^{13}C NMR Data for 3,5-Dibromo-2(1H)-pyridinone

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	158 - 162
C-6	140 - 145
C-4	135 - 140
C-3	110 - 115
C-5	105 - 110


Expertise & Experience: The chemical shifts of the bromine-substituted carbons (C-3 and C-5) are significantly influenced by the heavy atom effect of bromine, causing them to appear more upfield than might be otherwise expected. The carbonyl carbon (C-2) resonates at a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3,5-Dibromo-2(1H)-pyridinone is dominated by absorptions corresponding to the N-H and C=O bonds.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 3,5-DIBROMO-2-HYDROXYPYRIDINE(13472-81-6) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3,5-Dibromo-2-pyridylamine(35486-42-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,5-Dibromopyridin-3-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1389973#2-5-dibromopyridin-3-ol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com